molecular formula C12H9NS B3030100 6-(Thiophen-3-yl)-1H-indole CAS No. 865376-76-7

6-(Thiophen-3-yl)-1H-indole

Cat. No. B3030100
CAS RN: 865376-76-7
M. Wt: 199.27
InChI Key: NAIXVPHCNHBCOF-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)-1H-indole, also known as 3-Thienyl-1H-indole, is an organic compound that belongs to the class of indole derivatives. This compound has gained significant attention in scientific research due to its potential pharmacological properties.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

  • 6-(Thiophen-3-yl)-1H-indole derivatives have demonstrated significant antioxidant and antimicrobial activities. For instance, certain synthesized derivatives were found to exhibit higher antioxidant activity than standard drugs like Ascorbic acid and also showed remarkable antimicrobial activities against various pathogens (Aziz et al., 2021) (Gopi et al., 2016).

Electrochromic and Conductive Properties

  • Novel indole-based polymers with this compound derivatives have been investigated for their electrochromic properties, showing potential in applications like smart windows or displays. These polymers exhibit color changes and good environmental stability, indicating their potential for practical use in electronic devices (Carbas et al., 2017).

Biological Activities

  • The compound and its derivatives are involved in various biological activities. Studies show that these derivatives possess promising properties in terms of antibacterial and antifungal effects, making them potential candidates for drug development (Sachdeva et al., 2012) (Kurt-Kızıldoğan et al., 2020).

Anticonvulsant Properties

  • Some derivatives of this compound have been explored for their anticonvulsant properties, showing significant activity in various tests, which could lead to new treatments for epilepsy and related conditions (Ahuja & Siddiqui, 2014).

Optical and Electronic Applications

  • Indole derivatives, including those with this compound, have been studied for their use in organic electronics, such as organic thin-film transistors and light-emitting diodes. They have shown promising electronic and optical properties, indicating their potential in the development of new electronic materials (Tariq et al., 2020).

properties

IUPAC Name

6-thiophen-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIXVPHCNHBCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673164
Record name 6-(Thiophen-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865376-76-7
Record name 6-(Thiophen-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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